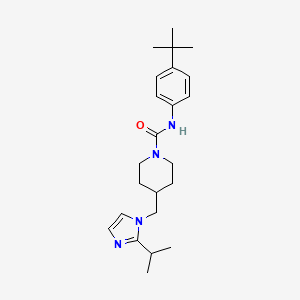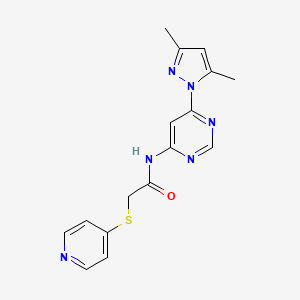
1-(naphthalene-1-carbonyl)piperidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(naphthalene-1-carbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C17H17NO3 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions . A study on the synthesis of piperidine-4-carboxamide derivatives in mice has been reported . The synthesis involves amino-dechlorination and amino-dealkoxylation reactions .Molecular Structure Analysis
The molecular weight of this compound is 283.32 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Piperidines, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Resolution of Pipecolic Acid
1-(naphthalene-1-carbonyl)piperidine-4-carboxylic Acid, related to pipecolic acid, was used in the resolution of (±)-piperidine-2-carboxylic acid through the fractional crystallization of diastereomeric palladium(II) complexes. This process involves orthometallated (S)-(−)-1-[1-(dimethylamino)ethyl]naphthalene and leads to enantiomers with high yield and optical purity (Hockless, Mayadunne, & Wild, 1995).
Structure Characterization in Crystallography
In crystallography, compounds like this compound are used to analyze the crystal structures of certain compounds. For instance, two anhydrous salts of piperidine with naphthalene-1,5-disulfonic acid and 4-nitrophthalic acid were fully characterized, revealing insights into supramolecular synthons and interactions like hydrogen bonding and CH2···π interactions (Jin, Feng, Wen, & Wang, 2015).
Synthesis and Catalysis
In synthetic chemistry, related naphthalene and piperidine derivatives have been used for catalysis and synthesis. For instance, nano magnetite (Fe3O4) was utilized as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related compounds under specific conditions, demonstrating the use of naphthalene derivatives in catalytic processes (Mokhtary & Torabi, 2017).
Ligand and Receptor Studies
In pharmacology, compounds structurally similar to this compound have been studied for their affinity and selectivity as ligands. For example, certain tetrahydrospiro[naphthalene-1,4′-piperidine] derivatives were identified as high-affinity, selective σ1 ligands, underscoring the potential of naphthalene-based compounds in receptor studies (Tacke et al., 2012).
Tautomeric Equilibrium Studies
Naphthalene derivatives are also utilized in studying tautomeric properties. For instance, the tautomeric properties of 4-((phenylimino)methyl)naphthalen-1-ol and its derivatives were investigated, showing shifts in tautomeric equilibrium upon protonation and deprotonation, an area of interest in physical organic chemistry (Deneva et al., 2013).
Safety and Hazards
The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is advisable to handle 1-(naphthalene-1-carbonyl)piperidine-4-carboxylic acid with similar precautions until specific safety data is available.
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(naphthalene-1-carbonyl)piperidine-4-carboxylic acid, is an important task of modern organic chemistry . Future research may focus on improving synthesis methods and exploring new pharmaceutical applications of this compound.
properties
IUPAC Name |
1-(naphthalene-1-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(18-10-8-13(9-11-18)17(20)21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEDBDNELKMGIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49675456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2357758.png)

![tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate](/img/structure/B2357763.png)

![[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2357767.png)
![Tert-Butyl 4,5-Dihydro-2H-Spiro[Cyclopenta[C]Pyrazole-6,4-Piperidine]-1-Carboxylate](/img/structure/B2357768.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2357769.png)
![5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2357770.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)


![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)
![2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2357778.png)
